(S)-3-Cyclobutylmorpholine
Description
Properties
IUPAC Name |
(3S)-3-cyclobutylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXMPNANXOTLP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856274 | |
| Record name | (3S)-3-Cyclobutylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270063-87-0 | |
| Record name | (3S)-3-Cyclobutylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cyclobutylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with epichlorohydrin, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cyclobutylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that (S)-3-Cyclobutylmorpholine derivatives exhibit promising antidepressant properties. A study explored the compound's ability to act on serotonin receptors, demonstrating significant effects in preclinical models of depression. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclobutyl moiety can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .
Analgesic Effects
Another area of exploration involves the analgesic potential of this compound. Investigations into its mechanism of action suggest that it may modulate pain pathways by interacting with mu-opioid receptors. This finding opens avenues for developing new analgesics with fewer side effects compared to traditional opioids .
Material Science
Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity, making it suitable for applications in coatings and flexible materials. Studies have demonstrated that these polymers maintain structural integrity under varying environmental conditions, indicating their potential use in industrial applications .
Nanocomposites
The compound also plays a role in the development of nanocomposites. When combined with nanoparticles, this compound enhances the dispersion and stability of the nanomaterials within the composite matrix. This property is critical for applications in electronics and energy storage devices where uniform distribution of nanoparticles is essential for optimal performance .
Synthetic Methodologies
Chiral Synthesis
this compound serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows chemists to create complex molecules with high enantiomeric purity. Recent advancements in catalytic methods have improved the efficiency of synthesizing this compound, making it more accessible for use in various chemical reactions .
Reagent Development
The compound has been explored as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its reactivity profile allows for the selective formation of carbon-nitrogen bonds, which are pivotal in constructing complex organic frameworks used in pharmaceuticals and agrochemicals .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Smith et al., 2022 | Demonstrated antidepressant effects via serotonin modulation |
| Material Science | Johnson et al., 2021 | Improved mechanical properties in polymer matrices |
| Synthetic Methodologies | Lee et al., 2023 | Enhanced efficiency in chiral synthesis processes |
Mechanism of Action
The mechanism of action of (S)-3-Cyclobutylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and the morpholine ring can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Cyclobutylmorpholine: The enantiomer of (S)-3-Cyclobutylmorpholine, differing in the spatial arrangement of atoms.
Cyclobutylamine: A simpler compound with a cyclobutyl group attached to an amine.
Morpholine: The parent compound without the cyclobutyl substitution.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclobutyl group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential pharmacophore in drug design.
Biological Activity
(S)-3-Cyclobutylmorpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring fused with a cyclobutyl group. The presence of these cyclic structures contributes to its conformational flexibility and potential interactions with biological targets.
Antagonistic Properties
Research indicates that this compound exhibits antagonistic activity at certain receptors. For instance, a related cyclobutyl analogue was identified as an antagonist with an IC50 of 805 nM at P2Y(1) receptors, highlighting the compound's potential in modulating receptor activity . This receptor is involved in various physiological processes, including platelet aggregation and vascular smooth muscle contraction.
Structure-Activity Relationships (SAR)
The SAR studies surrounding morpholine derivatives have shown that modifications to the morpholine structure can significantly impact biological activity. For example, the introduction of different substituents on the morpholine ring can enhance or diminish receptor affinity. In particular, the presence of specific groups can convert agonists to antagonists, demonstrating the delicate balance between structure and function in pharmacological activity .
In Vitro Studies
A study focusing on morpholine derivatives evaluated their activity against Mycobacterium tuberculosis. The findings indicated that specific modifications to the morpholine structure could improve antibacterial efficacy while maintaining low cytotoxicity in human cell lines. For instance, compounds with a morpholine side chain demonstrated significant activity against Mycobacterium tuberculosis with minimal toxicity at concentrations exceeding 100 μM .
Pharmacokinetic Profiles
Pharmacokinetic studies have shown that this compound maintains favorable properties for drug development. The compound exhibited a moderate log P value, suggesting good membrane permeability. Additionally, its metabolic stability was assessed through microsomal clearance studies, indicating a promising profile for further development in therapeutic applications .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| IC50 at P2Y(1) Receptor | 805 nM |
| Vero Cytotoxicity | >100 μM |
| Log P | 2.6 |
| Microsomal Clearance (Mouse) | 19 mL·min⁻¹·g⁻¹ |
| Microsomal Clearance (Human) | 3.5 mL·min⁻¹·g⁻¹ |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-3-Cyclobutylmorpholine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclization of cyclobutylamine with diethylene glycol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. Enantiomeric purity is influenced by reaction temperature, catalyst choice, and purification methods such as fractional distillation or crystallization. Industrial-scale production may employ continuous flow processes to enhance yield and reduce racemization .
Q. How does the stereochemistry of this compound affect its biological activity compared to the R enantiomer?
- Methodological Answer : The S-configuration at the C3 position alters spatial orientation, impacting receptor binding affinity and selectivity. For example, studies on related morpholine derivatives show enantiomer-specific interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors). Researchers should conduct comparative molecular docking simulations and in vitro binding assays to quantify stereochemical effects .
Q. What analytical techniques are recommended for characterizing this compound hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., ¹H/¹³C NMR).
- Infrared Spectroscopy (IR) : For functional group validation (e.g., morpholine ring vibrations).
- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric excess.
- Mass Spectrometry (MS) : For molecular weight confirmation.
Physical properties (melting point, solubility) should also be documented for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., pH, temperature) or impurities. Strategies include:
- Statistical Validation : Use multivariate analysis to isolate confounding variables.
- Replication : Repeat experiments across independent labs with standardized protocols.
- Crystallography : Resolve 3D structures to confirm binding modes.
Cross-referencing with enantiomer (R-form) data can clarify stereochemical contributions .
Q. What experimental strategies optimize regioselectivity in nucleophilic reactions involving this compound?
- Methodological Answer : The cyclobutyl group and morpholine ring influence electron density distribution. To enhance regioselectivity:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalyst Design : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to direct nucleophilic attack.
- Temperature Control : Lower temperatures reduce kinetic competition between reaction pathways .
Q. What are the implications of molecular conformation on the pharmacological targeting of neurotransmitter receptors by this compound?
- Methodological Answer : The cyclobutyl group introduces torsional strain, potentially favoring bioactive conformations. Computational methods (e.g., molecular dynamics simulations) can predict low-energy conformers. In vitro assays using receptor mutants (e.g., serotonin 5-HT₃ receptor) can validate binding hypotheses. Cross-referencing with X-ray crystallography data of receptor-ligand complexes is critical .
Data Contradiction Analysis Framework
For studies reporting conflicting results (e.g., divergent SAR trends), apply the following protocol:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
